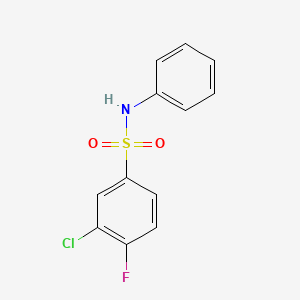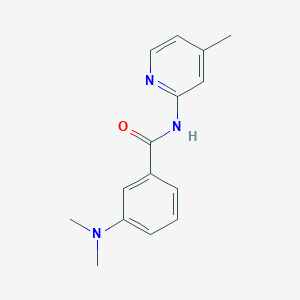
3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a sulfonamide derivative that has been studied for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide involves the inhibition of certain enzymes. It has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer. By inhibiting the activity of these enzymes, 3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide may be able to prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide are still being studied. However, it has been shown to have inhibitory effects on certain enzymes, which suggests that it may have potential therapeutic properties.
Advantages and Limitations for Lab Experiments
One advantage of using 3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide in lab experiments is its potential therapeutic properties. It has been shown to have inhibitory effects on certain enzymes, which makes it a promising candidate for the treatment of various diseases. However, one limitation of using this compound in lab experiments is the lack of research on its biochemical and physiological effects. Further studies are needed to fully understand the potential therapeutic properties of 3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide.
Future Directions
There are several future directions for the study of 3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of cancer. Another direction is to study its biochemical and physiological effects in more detail. Additionally, further research is needed to determine the optimal dosage and administration of 3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide for therapeutic use.
Conclusion:
In conclusion, 3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry. It has been studied for its potential therapeutic properties, particularly in the treatment of cancer. Its mechanism of action involves the inhibition of certain enzymes, and further research is needed to fully understand its biochemical and physiological effects. While there are limitations to using this compound in lab experiments, it has potential as a therapeutic agent and further research is needed to determine its optimal use.
Synthesis Methods
The synthesis of 3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide involves the reaction of 3-chloro-4-fluoroaniline with benzenesulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with ammonium hydroxide to yield the final product.
Scientific Research Applications
3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide has been studied for its potential therapeutic properties. It has been shown to have inhibitory effects on certain enzymes, which makes it a promising candidate for the treatment of various diseases. For example, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the development of cancer.
properties
IUPAC Name |
3-chloro-4-fluoro-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO2S/c13-11-8-10(6-7-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h1-8,15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYKDKHTVQSPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-phenylbenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,4-dibromoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467071.png)
![[2-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467078.png)
![[2-[(2,4-dichlorophenyl)methylamino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467086.png)
![[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467096.png)
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467103.png)

![[2-(4-acetamidoanilino)-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7467118.png)
![N-[(4-chlorophenyl)sulfonylamino]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B7467131.png)
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)

![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
![N-benzyl-N-(2-hydroxyethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7467184.png)
![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)